N'-(1,3-benzothiazol-2-yl)-4-methyl-N'-(4-methylbenzoyl)benzohydrazide
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Overview
Description
N’-(1,3-benzothiazol-2-yl)-4-methyl-N’-(4-methylbenzoyl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzothiazol-2-yl)-4-methyl-N’-(4-methylbenzoyl)benzohydrazide typically involves the reaction of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 4-methylbenzohydrazide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzothiazol-2-yl)-4-methyl-N’-(4-methylbenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N’-(1,3-benzothiazol-2-yl)-4-methyl-N’-(4-methylbenzoyl)benzohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, particularly against Gram-positive bacteria.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N’-(1,3-benzothiazol-2-yl)-4-methyl-N’-(4-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. In antibacterial applications, the compound likely inhibits bacterial enzymes or disrupts cell membrane integrity, leading to bacterial cell death. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-N’-(4-methylbenzoyl)thiourea: Similar in structure but contains a thiourea group instead of a benzohydrazide group.
Benzothiazole derivatives: A broad class of compounds with varying substituents on the benzothiazole ring, exhibiting diverse biological activities.
Uniqueness
N’-(1,3-benzothiazol-2-yl)-4-methyl-N’-(4-methylbenzoyl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzoyl and benzohydrazide functionalities make it a versatile compound for various applications, setting it apart from other benzothiazole derivatives.
Properties
Molecular Formula |
C23H19N3O2S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-4-methyl-N'-(4-methylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C23H19N3O2S/c1-15-7-11-17(12-8-15)21(27)25-26(22(28)18-13-9-16(2)10-14-18)23-24-19-5-3-4-6-20(19)29-23/h3-14H,1-2H3,(H,25,27) |
InChI Key |
JYBJPMIVLSNIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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